

# Shifting Sands: A Comparative Analysis of Historical and Current Clofenotane (DDT) Levels

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## Compound of Interest

Compound Name: Clofenotane

Cat. No.: B1669920

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For Immediate Release – A comprehensive review of historical and current data reveals a significant global shift in the environmental and human burden of **Clofenotane**, commonly known as DDT. While levels of this persistent organic pollutant have markedly declined in regions that banned its use decades ago, recent studies show that concerning concentrations persist in various environmental matrices and human tissues, particularly in areas with a history of extensive use or ongoing application for vector control. This guide provides a comparative analysis of these levels, details the analytical methodologies for jejich measurement, and illustrates the key signaling pathways disrupted by this endocrine-disrupting chemical.

## Data Presentation: A Tale of Two Eras

The following table summarizes key findings on **Clofenotane** and its primary metabolite, DDE, levels across different matrices and time periods. The data clearly illustrates a general downward trend in concentrations in many parts of the world, a testament to the effectiveness of regulatory bans. However, it also highlights the long-lasting persistence of these compounds and hotspots of continued high exposure.

Matrix	Location	Time Period	Analyte	Concentration	Key Findings & Citation
Human Milk (lipid)	Global (16 countries)	2000-2003	Total DDT	445 µg/kg (median)	A global survey by the United Nations Environment Programme (UNEP) and the World Health Organization (WHO) provides a baseline for DDT levels in human milk. <a href="#">[1]</a>
Human Milk (lipid)	Global (43 countries)	2016-2019	Total DDT	125 µg/kg (median)	The same global survey shows a 72% decrease in the median concentration of the DDT complex in human milk over approximately 15 years, indicating a significant reduction in global exposure. <a href="#">[1]</a>

Fish (whole body)	U.S. Rivers	1970s	Total DDT	High	Following the 1972 ban in the United States, a marked decline in DDT concentrations in fish was observed.[2]
Fish (whole body)	U.S. Rivers	Mid-1980s onwards	Total DDT	Slower decline/plateau	While initial declines were sharp, concentrations have since shown a slower rate of decrease, with DDT still being detected in 94% of whole fish samples from major rivers in the 1990s.[2]
Sediment	U.S. Lakes and Reservoirs	1960s	Total DDT	Peak concentrations	Sediment cores show that DDT concentrations peaked during the period of its highest use as an insecticide.[2]

Sediment	U.S. Lakes and Reservoirs	Post-1972	Total DDT	Decreased	Following the ban, a consistent decrease in DDT concentrations has been observed in sediment layers.[2]
Water	African countries	Recent studies	Total DDT	Ranged from non-detectable to 81.2 µg/L	A review of studies in African countries found that in 35% of the studies, DDT concentrations in drinking water sources surpassed the WHO guideline of 1 µg/L. The highest concentrations were found in South Africa and Egypt.[3]
Soil	Abandoned DDT factory, Pakistan	Recent study	p,p'-DDT	558.36 ± 0.71 to 780.41 ± 0.54 µg/g	Soil samples collected near an abandoned DDT

manufacturing factory showed significant contamination, with levels decreasing with distance and depth from the site. [\[4\]](#)[\[5\]](#)

This study highlights the ongoing presence of DDE in human tissues and explores its potential association with metabolic health.[\[6\]](#)

Human Adipose Tissue	Adolescents with obesity, US	Recent study	4,4'-DDE	0.96 to 55.16 ng/g (median of 16.68 ng/g)
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## Experimental Protocols: Detecting a Persistent Threat

The accurate quantification of **Clofenotane** and its metabolites in diverse and complex matrices requires robust and sensitive analytical methods. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a widely used technique for this purpose. Below are detailed methodologies for the analysis of **Clofenotane** in soil and human serum.

### Protocol 1: Analysis of Clofenotane in Soil Samples by GC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of persistent organic pollutants in environmental solid matrices.

### 1. Sample Preparation and Extraction:

- **Sample Collection and Homogenization:** Collect approximately 10-20 grams of soil. Air-dry the sample in a controlled environment to a constant weight, and then sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
- **Extraction:** Weigh 10 g of the homogenized soil into a glass centrifuge tube. Add a surrogate standard solution to assess method performance. Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone. Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath. Centrifuge the sample at 2500 rpm for 5 minutes and carefully collect the supernatant. Repeat the extraction process two more times with fresh solvent. Combine the three extracts.

### 2. Clean-up:

- **Sulfur Removal (if necessary):** If the soil has a high sulfur content, add activated copper granules to the combined extract and shake for at least 1 hour to remove elemental sulfur, which can interfere with the GC analysis.
- **Solid Phase Extraction (SPE):** Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen. Prepare a Florisil® SPE cartridge by pre-conditioning it with hexane. Load the concentrated extract onto the cartridge and elute the analytes with a mixture of hexane and diethyl ether. This step removes polar interferences.

### 3. Instrumental Analysis (GC-MS/MS):

- **Concentration and Solvent Exchange:** Evaporate the eluate to near dryness and reconstitute in 1 mL of isooctane containing an internal standard.
- **GC-MS/MS Conditions:**
  - **Gas Chromatograph:** Agilent 7890B GC or equivalent.
  - **Mass Spectrometer:** Agilent 7000D Triple Quadrupole GC/MS or equivalent.

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet: Splitless mode.
- Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 300°C at 5°C/min, and hold for 5 min.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for DDT and its metabolites should be selected for high selectivity and sensitivity.

## Protocol 2: Analysis of Clofenotane in Human Serum by GC-MS/MS

This protocol is a synthesized methodology based on established practices for the analysis of organochlorine pesticides in biological fluids.

### 1. Sample Preparation and Extraction:

- Sample Collection: Collect whole blood in a red-top tube and allow it to clot. Centrifuge to separate the serum.
- Protein Precipitation and Liquid-Liquid Extraction (LLE): To 1 mL of serum in a glass tube, add a surrogate standard. Add 2 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge. Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction on the supernatant by adding 5 mL of hexane and shaking vigorously for 2 minutes. Allow the layers to separate and collect the upper hexane layer. Repeat the extraction.

### 2. Clean-up:

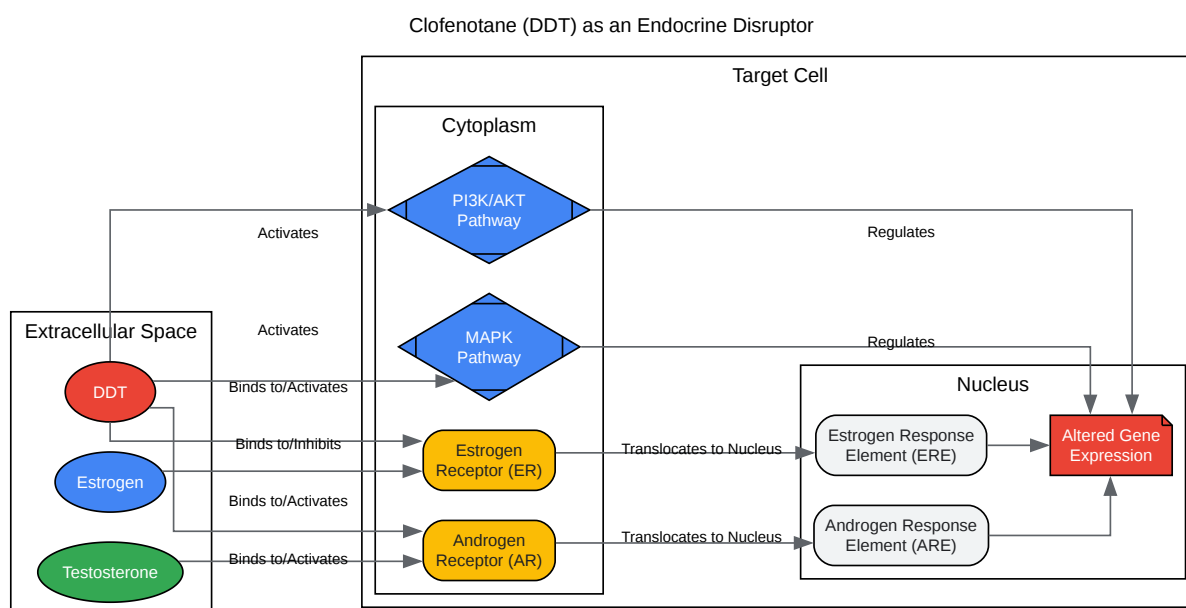
- Dispersive Solid Phase Extraction (dSPE) - "QuEChERS" style clean-up: Combine the hexane extracts and add a mixture of anhydrous magnesium sulfate (to remove residual water) and primary secondary amine (PSA) sorbent (to remove fatty acids and other interferences). Vortex and centrifuge.

### 3. Instrumental Analysis (GC-MS/MS):

- **Concentration and Solvent Exchange:** Carefully transfer the cleaned extract and concentrate it to a final volume of 100  $\mu$ L under a gentle stream of nitrogen. Add an internal standard.
- **GC-MS/MS Conditions:** The instrumental parameters would be similar to those described in Protocol 1, with potential modifications to the oven temperature program to optimize for the specific matrix.

## Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the disruptive effects of **Clofenotane** on cellular signaling and the general workflow for its analysis.

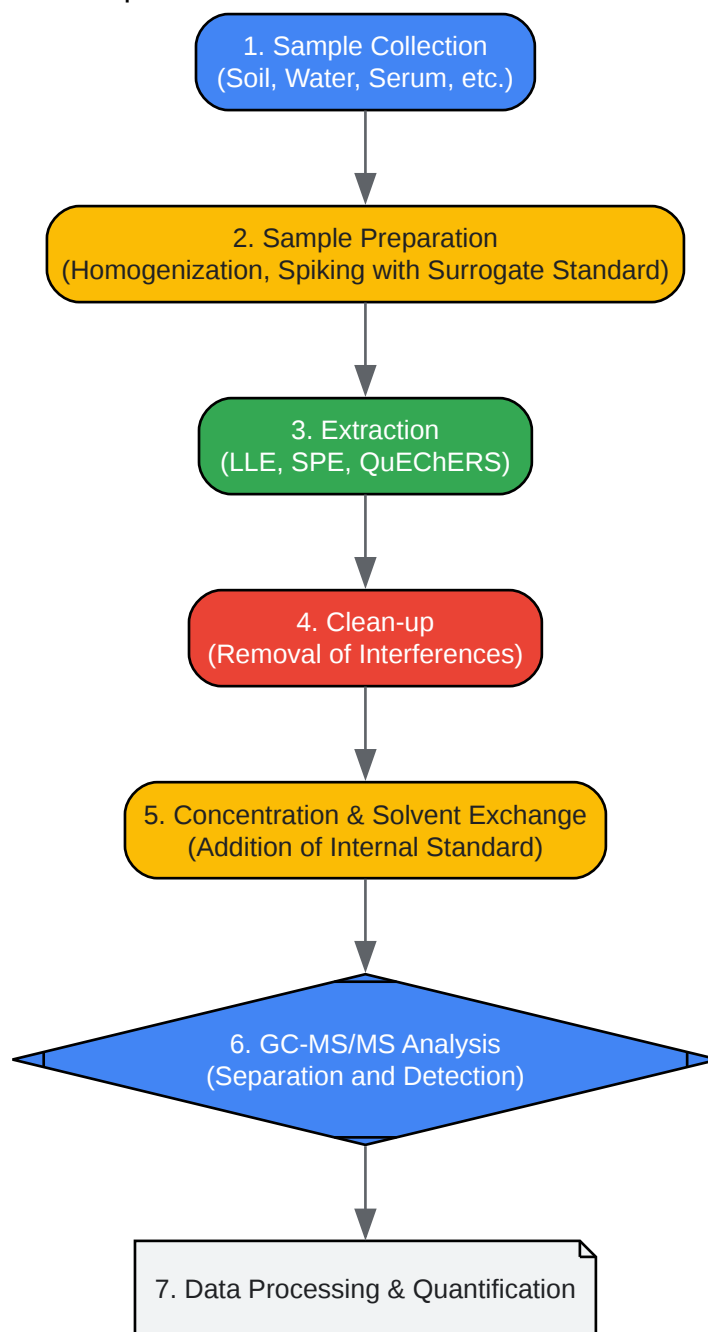




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Caption: **Clofenotane's** endocrine-disrupting signaling pathways.

#### General Experimental Workflow for Clofenotane Analysis



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Caption: Workflow for **Clofenotane** analysis in samples.

In conclusion, while significant progress has been made in reducing the global burden of **Clofenotane**, its persistence in the environment and its potential to disrupt critical biological signaling pathways underscore the importance of continued monitoring and research. The methodologies and data presented here provide a framework for the objective comparison of historical and current levels, aiding researchers, scientists, and drug development professionals in understanding the long-term impacts of this legacy pollutant.

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